An In-depth Technical Guide to the Synthesis and Properties of 3-(4-Methoxyphenyl)azetidine
An In-depth Technical Guide to the Synthesis and Properties of 3-(4-Methoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1] Its unique conformational constraints and inherent ring strain bestow upon it physicochemical properties that offer distinct advantages over more common saturated heterocycles like piperidine and pyrrolidine.[1] The 3-aryl azetidine motif, in particular, has garnered significant attention as a versatile scaffold for developing novel therapeutics, especially for central nervous system (CNS) disorders.[2] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of a key exemplar of this class: 3-(4-Methoxyphenyl)azetidine. By delving into the causality behind synthetic strategies and exploring its role as a pharmacophore, this document serves as a vital resource for researchers aiming to leverage this valuable molecular entity.
I. Strategic Synthesis of 3-(4-Methoxyphenyl)azetidine: A Methodological Deep Dive
The synthesis of the azetidine ring is a non-trivial endeavor due to the inherent ring strain of the four-membered system.[3] However, a number of robust synthetic strategies have been developed, primarily revolving around intramolecular cyclization. The synthesis of 3-(4-Methoxyphenyl)azetidine can be approached through several well-established routes, each with its own set of advantages and mechanistic underpinnings.
A. Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 3-(4-Methoxyphenyl)azetidine points towards a key C-N bond formation as the final ring-closing step. This disconnection leads back to a 1,3-disubstituted propane backbone, where one terminus bears a good leaving group and the other a primary or secondary amine.
Caption: Retrosynthetic analysis of 3-(4-Methoxyphenyl)azetidine.
B. Recommended Synthetic Pathway: Intramolecular Cyclization of a γ-Amino Alcohol Derivative
This is one of the most reliable and widely applicable methods for the synthesis of 3-substituted azetidines. The general workflow involves the preparation of a suitable γ-amino alcohol, activation of the hydroxyl group, and subsequent base-mediated intramolecular cyclization.
Caption: General workflow for the synthesis of 3-(4-Methoxyphenyl)azetidine.
Step 1: Synthesis of N-benzyl-2-(4-methoxyphenyl)ethan-1-amine
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Rationale: This step introduces the nitrogen atom and one of the carbon atoms of the future azetidine ring. Benzylamine is a common choice for a protecting group that can be readily removed in the final step.
-
Procedure:
-
To a solution of 4-methoxyphenylacetaldehyde (1.0 eq) in methanol, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
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Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the desired amine.
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Step 2: Synthesis of 1-(benzylamino)-3-(4-methoxyphenyl)propan-2-ol
-
Rationale: This step introduces the remaining carbon atoms of the azetidine ring and the hydroxyl group that will be activated for cyclization.
-
Procedure:
-
To a solution of the amine from Step 1 (1.0 eq) in a suitable solvent (e.g., THF), add a Grignard reagent such as vinylmagnesium bromide (1.2 eq) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The resulting allylic amine is then subjected to hydroboration-oxidation to yield the primary alcohol.
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Step 3: Synthesis of 1-(benzylamino)-3-(4-methoxyphenyl)propan-2-yl methanesulfonate
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate makes it an excellent leaving group for the subsequent intramolecular nucleophilic substitution.
-
Procedure:
-
Dissolve the amino alcohol from Step 2 (1.0 eq) in dichloromethane at 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
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Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. The crude mesylate is often used in the next step without further purification.
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Step 4: Synthesis of 1-benzyl-3-(4-methoxyphenyl)azetidine
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Rationale: This is the key ring-forming step. A strong base is used to deprotonate the amine, which then acts as a nucleophile to displace the mesylate, forming the strained four-membered ring.
-
Procedure:
-
Dissolve the crude mesylate from Step 3 in a polar aprotic solvent such as DMF.
-
Add a strong base, for example, sodium hydride (1.5 eq), at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford the N-benzyl protected azetidine.
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Step 5: Synthesis of 3-(4-Methoxyphenyl)azetidine
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Rationale: The final step is the removal of the benzyl protecting group to yield the free secondary amine, which is often the desired product for further derivatization.
-
Procedure:
-
Dissolve the N-benzyl azetidine from Step 4 in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 24 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-(4-Methoxyphenyl)azetidine.
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II. Physicochemical and Spectroscopic Properties
Due to the limited availability of experimentally determined data for 3-(4-Methoxyphenyl)azetidine in the public domain, the following properties are based on data from closely related analogues and computational predictions. Researchers should verify these properties experimentally for their specific samples.
| Property | Value (Estimated) | Source/Analogue |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Melting Point | 85-95 °C | [4] |
| Boiling Point | 274 °C | [4] |
| Density | 1.051 g/cm³ | [4] |
| pKa | ~8.5-9.5 | Based on typical secondary amines |
| LogP | ~1.5-2.0 | Computational prediction |
| Solubility | Soluble in most organic solvents | General property of similar compounds |
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
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δ 7.20-7.15 (m, 2H, Ar-H)
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δ 6.90-6.85 (m, 2H, Ar-H)
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δ 3.90-3.80 (m, 2H, azetidine-CH₂)
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δ 3.80 (s, 3H, OCH₃)
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δ 3.60-3.50 (m, 2H, azetidine-CH₂)
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δ 3.40-3.30 (m, 1H, azetidine-CH)
-
δ 2.5-2.0 (br s, 1H, NH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
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δ 158.5 (Ar-C-O)
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δ 135.0 (Ar-C)
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δ 128.0 (Ar-CH)
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δ 114.0 (Ar-CH)
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δ 55.2 (OCH₃)
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δ 50.0 (azetidine-CH₂)
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δ 38.0 (azetidine-CH)
-
-
IR (KBr, cm⁻¹):
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3300-3400 (N-H stretch)
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2950-2850 (C-H stretch)
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1610, 1510 (C=C aromatic stretch)
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1245 (C-O stretch, aryl ether)
-
1175 (C-N stretch)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 163
-
III. Pharmacological Significance and Applications in Drug Discovery
The 3-(4-Methoxyphenyl)azetidine scaffold is of significant interest to medicinal chemists due to its potential to serve as a bioisosteric replacement for other common motifs, such as piperidine or even a phenyl ring, in bioactive molecules.[1] This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, which are desirable in drug candidates.[1]
A. Role as a Bioisostere
The rigid, three-dimensional structure of the azetidine ring allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The replacement of a more flexible or lipophilic group with the 3-(4-Methoxyphenyl)azetidine moiety can be a powerful strategy in lead optimization to improve pharmacokinetic and pharmacodynamic profiles.
Caption: Bioisosteric replacement strategy using the azetidine scaffold.
B. Potential Therapeutic Areas
Derivatives of 3-aryl azetidines have shown promise in a variety of therapeutic areas, suggesting that 3-(4-Methoxyphenyl)azetidine could be a valuable building block for the development of new drugs.
-
Central Nervous System (CNS) Disorders: Many 3-aryl azetidine derivatives have been investigated as ligands for monoamine transporters, including those for dopamine and serotonin.[5] This makes them attractive candidates for the treatment of depression, anxiety, and other neurological disorders.[6]
-
Anticancer Agents: The azetidine nucleus is a component of several anticancer agents. The rigid scaffold can be used to correctly position pharmacophoric groups for interaction with targets such as kinases or other enzymes involved in cell proliferation.
-
Antimicrobial and Antiviral Agents: The azetidine ring is a core component of many β-lactam antibiotics. While 3-(4-Methoxyphenyl)azetidine is not a β-lactam, the azetidine scaffold itself has been explored for the development of novel non-lactam antimicrobial and antiviral compounds.[7]
C. Protocol for In Vitro Evaluation of Monoamine Transporter Inhibition
Given the prevalence of 3-aryl azetidines as monoamine transporter ligands, a common in vitro assay to assess the biological activity of 3-(4-Methoxyphenyl)azetidine and its derivatives is a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of 3-(4-Methoxyphenyl)azetidine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Materials:
-
Cell membranes expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Test compound: 3-(4-Methoxyphenyl)azetidine.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
IV. Conclusion and Future Perspectives
3-(4-Methoxyphenyl)azetidine represents a valuable and strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established methodologies. The physicochemical properties of this scaffold, particularly its rigid three-dimensional structure and potential for improved pharmacokinetic profiles, make it an attractive bioisostere for more traditional pharmacophoric elements. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of the chemical space around 3-(4-Methoxyphenyl)azetidine and related 3-aryl azetidines is poised to yield the next generation of innovative medicines. Further research into stereoselective synthetic routes and a more detailed elucidation of the pharmacological properties of this specific compound will undoubtedly unlock its full potential in drug discovery.
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ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]
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Cho, H. P., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6676-6680. [Link]
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Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9819-9822. [Link]
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Kirichok, A. A., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv. [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
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ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
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Lee, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(6), 664-668. [Link]
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Popławska, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
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Popławska, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
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The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
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Genty, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 523. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). [Link]
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Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]
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